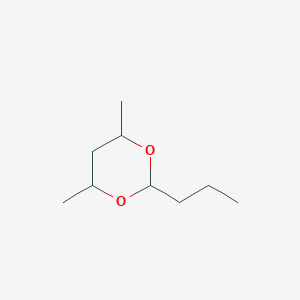
Scandium;silver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scandium and silver form a unique compound that combines the properties of both elements Scandium is a rare earth metal with the atomic number 21, known for its lightweight and high melting point Silver, with the atomic number 47, is renowned for its conductivity and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of scandium-silver compounds typically involves the reaction of scandium salts with silver salts under controlled conditions. One common method is the reduction of scandium fluoride (ScF₃) with silver powder in a high-temperature furnace. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of scandium-silver compounds often utilizes electrochemical methods. The FFC-Cambridge process, for example, involves the electrolytic reduction of scandium oxide (Sc₂O₃) and silver oxide (Ag₂O) in a molten salt bath. This method is advantageous due to its efficiency and ability to produce high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Scandium-silver compounds undergo various chemical reactions, including:
Oxidation: Scandium can oxidize to form scandium oxide (Sc₂O₃), while silver forms silver oxide (Ag₂O).
Reduction: Reduction reactions can revert scandium and silver oxides back to their metallic forms.
Substitution: Scandium-silver compounds can participate in substitution reactions where other elements or compounds replace either scandium or silver.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and various acids and bases for substitution reactions. The reactions are typically carried out at high temperatures and in controlled atmospheres to ensure the desired products are formed.
Major Products
The major products of these reactions include scandium oxide, silver oxide, and various intermetallic compounds that exhibit unique properties suitable for advanced applications .
Scientific Research Applications
Scandium-silver compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in organic synthesis due to their ability to facilitate various chemical reactions.
Biology: Investigated for their potential antimicrobial properties, particularly in the form of silver nanoparticles.
Medicine: Explored for use in medical devices and implants due to their biocompatibility and antimicrobial effects.
Industry: Utilized in the production of high-strength, lightweight alloys for aerospace and automotive applications
Mechanism of Action
The mechanism by which scandium-silver compounds exert their effects involves several molecular targets and pathways:
Antimicrobial Action: Silver ions disrupt microbial cell membranes, leading to cell death. .
Catalytic Activity: Scandium-silver compounds act as Lewis acids, accepting electron pairs from reactants and facilitating chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Yttrium-Silver Compounds: Similar to scandium-silver compounds but with different electronic configurations and properties.
Lanthanum-Silver Compounds: Share some chemical properties with scandium-silver compounds but differ in their reactivity and applications.
Uniqueness
Scandium-silver compounds are unique due to their combination of lightweight, high melting point, and excellent conductivity. These properties make them particularly valuable in high-performance applications where both strength and conductivity are required .
Properties
CAS No. |
12041-14-4 |
|---|---|
Molecular Formula |
AgSc |
Molecular Weight |
152.824 g/mol |
IUPAC Name |
scandium;silver |
InChI |
InChI=1S/Ag.Sc |
InChI Key |
YSFHRHQJDPRCHZ-UHFFFAOYSA-N |
Canonical SMILES |
[Sc].[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



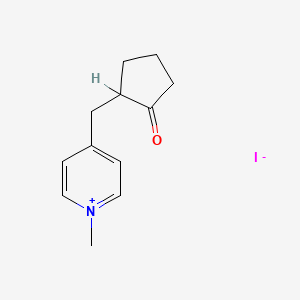
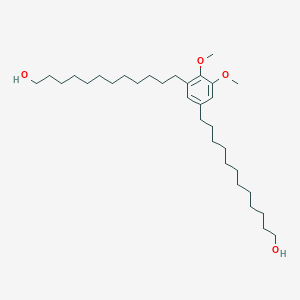
![2-Amino-6,7-dimethylpyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14723438.png)
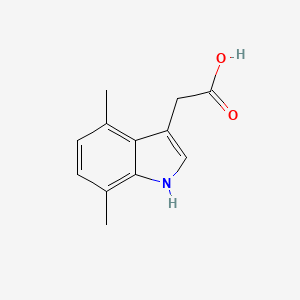


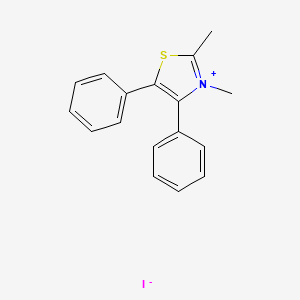

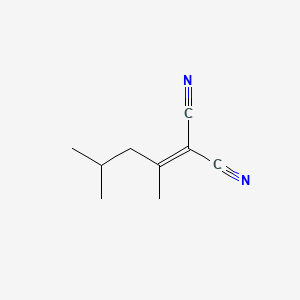
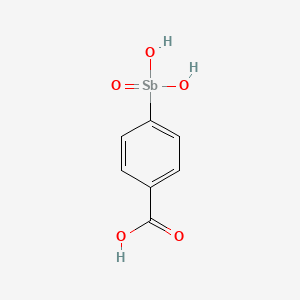
![1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone](/img/structure/B14723497.png)
